molecular formula C19H19N3O3 B11305261 N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B11305261
M. Wt: 337.4 g/mol
InChI Key: PRCHGFYEQCKOCI-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide is an organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Acylation: The benzylated pyrazole is acylated with 2-(4-methoxyphenoxy)acetyl chloride to form the final product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxyphenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-hydroxyphenoxy)acetamide
  • N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chlorophenoxy)acetamide
  • N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-nitrophenoxy)acetamide

Uniqueness

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance the compound’s solubility and ability to interact with specific biological targets.

Conclusion

This compound is a versatile compound with potential applications in various fields Its synthesis, chemical reactions, and mechanism of action make it an interesting subject for scientific research

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C19H19N3O3/c1-24-16-7-9-17(10-8-16)25-14-19(23)21-18-11-12-20-22(18)13-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,21,23)

InChI Key

PRCHGFYEQCKOCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=NN2CC3=CC=CC=C3

Origin of Product

United States

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